8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane
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Overview
Description
8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoline core, followed by the introduction of the dioxino and spiro moieties. The final step involves the sulfonylation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound’s potential biological activity could make it useful in the development of new therapeutic agents.
Industry: Its chemical properties might make it suitable for use in industrial processes, such as catalysis or materials science.
Mechanism of Action
The mechanism by which 8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and spiro compounds, such as:
- 4,4’-Dichlorobenzophenone
- Various quinoline-based drugs and probes
Uniqueness
What sets 8-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-1,4-dioxa-8-azaspiro[4.5]decane apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it particularly valuable in applications where specific interactions or reactivities are desired.
Properties
IUPAC Name |
9-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-(4-methylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-17-2-4-18(5-3-17)34(28,29)23-16-26-20-15-22-21(30-10-11-31-22)14-19(20)24(23)27-8-6-25(7-9-27)32-12-13-33-25/h2-5,14-16H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINAYRVIXUCUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC6(CC5)OCCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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